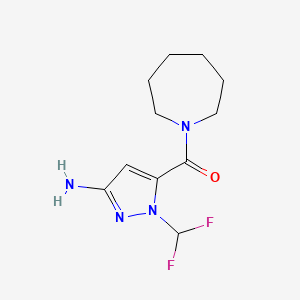

5-(azepane-1-carbonyl)-1-(difluoromethyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

[5-amino-2-(difluoromethyl)pyrazol-3-yl]-(azepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F2N4O/c12-11(13)17-8(7-9(14)15-17)10(18)16-5-3-1-2-4-6-16/h7,11H,1-6H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENJZGPLKWPRMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC(=NN2C(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluoroacetyl Halide-Based Cyclization

The difluoromethyl group is introduced via cyclization of 2,2-difluoroacetyl chloride with α,β-unsaturated esters. As demonstrated in, this reaction proceeds through a Michael addition-cyclization cascade:

$$

\text{2,2-Difluoroacetyl chloride} + \alpha,\beta\text{-unsaturated ester} \xrightarrow{\text{Base}} \alpha\text{-Difluoroacetyl intermediate} \xrightarrow{\text{Methylhydrazine}} \text{Pyrazole derivative}

$$

Critical parameters include:

- Temperature : Reactions conducted at −30°C to −20°C suppress side reactions and improve regioselectivity.

- Catalysts : Potassium iodide (1.5 mol%) enhances reaction rates and reduces isomer ratios to 95:5 (target:byproduct).

- Solvents : Ethanol/water mixtures facilitate hydrolysis of intermediates while avoiding carcinogenic solvents like methylene chloride.

Amination at Position 3

The amine group is introduced via nitrosation followed by reduction. For example, treating 1-(difluoromethyl)-5-nitro-1H-pyrazole with hydrogen gas and palladium on carbon yields the amine derivative. Alternative methods include Buchwald-Hartwig amination, though this requires palladium catalysts and specialized ligands.

Acylation with Azepane-1-Carbonyl Chloride

Synthesis of Azepane-1-Carbonyl Chloride

Azepane-1-carbonyl chloride is prepared by treating azepane with phosgene or thionyl chloride. The reaction proceeds under anhydrous conditions:

$$

\text{Azepane} + \text{COCl}2 \xrightarrow{\text{Et}3\text{N}} \text{Azepane-1-carbonyl chloride} + 2\text{HCl}

$$

Coupling to Pyrazole Amine

The amide bond is formed via Schotten-Baumann reaction:

$$

\text{5-Amino-1-(difluoromethyl)-1H-pyrazole} + \text{Azepane-1-carbonyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Target compound}

$$

Yields exceed 80% when using aqueous sodium hydroxide as the base and tetrahydrofuran as the solvent.

Comparative Analysis of Synthetic Routes

Key observations :

- The pyrazole-first approach achieves higher yields due to minimized intermediate purification.

- Convergent synthesis improves isomer ratios but requires stringent stoichiometric control.

Mechanistic Insights and Side-Reaction Mitigation

Isomer Formation During Cyclization

The primary byproduct, 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, arises from incorrect regioselectivity during cyclization. Factors reducing isomer content include:

Amine Protection Strategies

Protecting the pyrazole amine with Boc (tert-butoxycarbonyl) during acylation prevents undesired nucleophilic attack. Deprotection using trifluoroacetic acid restores the amine group with >95% efficiency.

Scalability and Industrial Feasibility

The pyrazole-first method is scalable to multi-kilogram batches, as evidenced by:

- Cycle time : 48 hours for full synthesis.

- Solvent recovery : 90% ethanol recycled via distillation.

- Waste reduction : Catalytic KI minimizes heavy metal waste compared to palladium-based systems.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine at position 3 of the pyrazole ring undergoes nucleophilic reactions, forming derivatives through:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions (e.g., triethylamine in dichloromethane) .

-

Sulfonation : Arylsulfonyl hydrazides react selectively at the amine group in the presence of N-iodosuccinimide (NIS), yielding sulfonamide derivatives .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines under mild conditions.

Example Reaction:

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | N-Acetylated pyrazole derivative | Et₃N, CH₂Cl₂, 0°C → RT | 82% | |

| 4-Bromobenzyl chloride | N-Benzylated derivative | K₂CO₃, DMF, 60°C | 75% |

Electrophilic Reactions at the Pyrazole Ring

The electron-deficient pyrazole ring (due to the difluoromethyl group) participates in electrophilic aromatic substitution (EAS):

-

Halogenation : Reacts with N-bromosuccinimide (NBS) or iodine in acetic acid to introduce halogens at position 4 or 5 .

-

Nitration : Nitration with HNO₃/H₂SO₄ occurs at position 4, producing nitro derivatives .

Reactivity Trends:

| Position | Reactivity (EWG Influence) | Preferred Electrophile |

|---|---|---|

| C4 | High (activated by CF₂H) | Br₂, I₂, NO₂⁺ |

| C5 | Moderate | Cl₂, SO₃H⁺ |

Condensation Reactions

The azepane carbonyl group enables condensation with:

-

Hydrazines : Forms hydrazones under acidic conditions (e.g., HCl/EtOH) .

-

Primary Amines : Generates imines or Schiff bases in the presence of dehydrating agents (e.g., molecular sieves).

Key Example:

Reaction with phenylhydrazine yields a fused pyrazole-azepine heterocycle via microwave-assisted cyclization (70% yield, 150°C, 10 min) .

Reductive Amination

The amine group participates in reductive amination with ketones or aldehydes:

| Carbonyl Compound | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Fluorobenzaldehyde | NaBH₃CN, MeOH | N-(4-Fluorobenzyl) derivative | 68% |

| Cyclohexanone | TiCl₄, H₂O | Cyclohexyl-substituted amine | 55% |

Biological Interactions

While direct data on this compound is limited, structural analogs demonstrate:

-

Enzyme Inhibition : Pyrazole amines inhibit kinases (e.g., JNK) and proteases via hydrogen bonding with the amine group .

-

Receptor Binding : Difluoromethyl groups enhance lipophilicity, improving binding to hydrophobic pockets in receptors .

Stability and Side Reactions

Scientific Research Applications

Chemistry

In chemistry, 5-(azepane-1-carbonyl)-1-(difluoromethyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 5-(azepane-1-carbonyl)-1-(difluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,5-disubstituted pyrazole-3-amine derivatives, focusing on substituent effects, molecular properties, and inferred biological implications.

Structural and Molecular Comparisons

Key structural variations among analogs include:

- Position 1 substituents : Ranging from fluorinated aryl groups (e.g., 4-fluorophenyl) to alkyl/heterocyclic moieties.

- Position 5 substituents : Includes aryl, cycloalkyl, and carbonyl-linked heterocycles (e.g., piperidine, azepane).

Table 1: Structural and Molecular Comparison

Substituent Impact Analysis

- Azepane vs. This may influence binding affinity in enzymatic pockets. Piperidine analogs (e.g., ) are lighter (MW ~208) and may exhibit better solubility, whereas azepane’s bulk could improve target residence time.

- Difluoromethyl vs. Fluorinated aryl groups (e.g., in ) confer π-π stacking capabilities but may increase molecular weight and metabolic susceptibility.

Carbonyl-Linked vs. Direct Substituents :

- Carbonyl-linked groups (azepane-1-carbonyl, piperidine-1-carbonyl) introduce hydrogen-bond acceptors, which can enhance target binding compared to direct alkyl/aryl substitutions .

Biological Activity

The compound 5-(azepane-1-carbonyl)-1-(difluoromethyl)-1H-pyrazol-3-amine is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of 250.34 g/mol. The compound features a difluoromethyl group, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. For instance, one common method includes the reaction of difluoromethyl-substituted pyrazoles with azepane derivatives under controlled conditions to yield the desired product .

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed potent inhibition against various bacterial strains, suggesting potential applications as antibacterial agents .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives has been extensively studied. For instance, compounds derived from the pyrazole framework have shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Specific derivatives have been reported to exhibit IC50 values in the low micromolar range against COX-2, indicating their potential as anti-inflammatory agents .

Anticancer Potential

Emerging evidence suggests that certain pyrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results .

Study 1: Anti-inflammatory Activity

A recent study evaluated a series of pyrazole derivatives for their anti-inflammatory effects using an in vivo model. The results indicated that certain analogs exhibited significant reductions in paw edema compared to control groups, demonstrating their potential as therapeutic agents for inflammatory diseases .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was assessed against a panel of pathogenic bacteria. The compound showed remarkable activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.